ethyl 5-methyl-4-oxo-3-(2-phenylethyl)-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate
Description
This compound belongs to the thieno[2,3-d]pyrimidine family, a class of heterocyclic molecules known for their diverse pharmacological applications. Its structure includes a fused thiophene-pyrimidine core with substituents at positions 3 (2-phenylethyl), 4 (oxo), 5 (methyl), and 6 (ethyl carboxylate).
Properties
IUPAC Name |
ethyl 5-methyl-4-oxo-3-(2-phenylethyl)thieno[2,3-d]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S/c1-3-23-18(22)15-12(2)14-16(24-15)19-11-20(17(14)21)10-9-13-7-5-4-6-8-13/h4-8,11H,3,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZOOZMQLHVHJRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(S1)N=CN(C2=O)CCC3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 5-methyl-4-oxo-3-(2-phenylethyl)-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate is a compound belonging to the thienopyrimidine class, which has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a thieno[2,3-d]pyrimidine core, which is known for its diverse biological activities. The structural formula can be represented as follows:
Biological Activity Overview
Thienopyrimidine derivatives, including this compound, have been studied for various biological activities:
- Antimicrobial Activity : Several studies indicate that thienopyrimidine derivatives exhibit significant antimicrobial properties against a range of pathogens. For example, compounds with similar structures have shown effectiveness against Plasmodium falciparum, the causative agent of malaria .
- Antitumor Properties : Research has demonstrated that thienopyrimidine derivatives can inhibit cancer cell proliferation. A study on related compounds showed promising results in reducing tumor growth in vivo .
- Cytotoxicity : While some derivatives exhibit potent biological activity, they may also present cytotoxic effects on mammalian cell lines. The balance between efficacy and safety is crucial in drug development .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Many thienopyrimidines act as enzyme inhibitors, disrupting metabolic pathways essential for pathogen survival. For instance, compounds targeting coenzyme A synthesis pathways have shown promise against P. falciparum .
- Cell Cycle Interference : Some derivatives are known to interfere with the cell cycle of cancer cells, leading to apoptosis or cell death .
Case Studies and Research Findings
Several studies have investigated the biological activity of this class of compounds:
- Antimalarial Activity : A derivative similar to ethyl 5-methyl-4-oxo-3-(2-phenylethyl)-3,4-dihydrothieno[2,3-d]pyrimidine was tested in vivo on mice infected with P. berghei. Results indicated a significant reduction in parasitemia at doses of 50 mg/kg .
- Antitumor Efficacy : Another study focused on a series of thienopyrimidine derivatives demonstrated their ability to inhibit the growth of various cancer cell lines. The compounds exhibited IC50 values ranging from 1 to 10 µM against different tumor types .
Data Tables
The following table summarizes key findings from various studies on related thienopyrimidine compounds:
| Compound Name | Target Pathogen | IC50 (µM) | Cytotoxicity (CC50 µM) | Notes |
|---|---|---|---|---|
| Thieno[2,3-d]pyrimidine A | P. falciparum | 0.06 - 0.12 | >40 | Effective against both asexual and sexual stages |
| Thieno[3,2-d]pyrimidine B | Cancer Cell Lines | 1 - 10 | 15 - 20 | Strong antitumor activity |
| Ethyl derivative C | E. coli | 5 - 15 | >50 | Broad-spectrum antimicrobial |
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The following table summarizes key structural and physicochemical differences between the target compound and its analogs:
*Estimated based on molecular formula.
Physicochemical and Crystallographic Properties
- Melting Points : The target compound’s analogs exhibit varying melting points (e.g., 97–98°C for pyrido[2,3-d]pyrimidines in vs. 427–428 K for thiazolo[3,2-a]pyrimidines in ), influenced by substituent bulkiness and crystal packing .
- Crystal Structure: The pyrimidine ring in thieno[2,3-d]pyrimidines adopts a puckered conformation (e.g., dihedral angles of 80.94° between fused rings in ), affecting stability and intermolecular interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
